

Technical Support Center: Purification of Wet

Process Phosphoric Acid

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Compound of Interest

Compound Name: Pentafluoroethylphosphonic acid

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of wet process phosphoric acid (WPA).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in wet process phosphoric acid?

Wet process phosphoric acid is produced by reacting phosphate rock with a mineral acid, most commonly sulfuric acid.[1][2] This process introduces a variety of impurities originating from the phosphate rock itself.[1] The primary categories of impurities include:

- Suspended Solids: Unreacted phosphate rock, silica, and precipitated salts.
- Metallic Cations: Iron (Fe), Aluminum (Al), Magnesium (Mg), Calcium (Ca), Chromium (Cr),
 Cadmium (Cd), and Zinc (Zn).[1][3]
- Anions: Sulfate (SO₄²-), Fluoride (F⁻), and Silicofluoride (SiF₆²-).[1]
- Organic Matter: Humic and fulvic acids from the original phosphate deposit. [1][4]

Q2: Which purification method should I choose for my application?

The optimal purification method depends on the target purity level, the specific impurities present, and the scale of your experiment. Here's a general overview of common techniques:



- Precipitation: Effective for bulk removal of specific impurities like sulfates and some metallic cations.[5] Ammoniation, by adjusting the pH with an ammonium source, can precipitate iron and aluminum compounds.[6]
- Solvent Extraction: A widely used and economical method for producing higher purity phosphoric acid. It involves using an organic solvent to selectively extract H₃PO₄, leaving many impurities behind in the aqueous phase. Common solvents include alcohols (n-butanol, n-hexanol), ketones (methyl isobutyl ketone MIBK), and phosphate esters (tri-n-butyl phosphate TBP).[2][3]
- Adsorption: Utilizes solid adsorbents like activated carbon or bentonite to remove organic matter and certain heavy metals.[7]
- Membrane Filtration: Techniques like nanofiltration can be used for separating multivalent cations.[8] Donnan dialysis is another membrane-based process for removing metallic cations.[9]
- Ion Exchange: Can be effective for removing specific ionic impurities.

Q3: How can I remove organic impurities from my WPA?

Organic impurities can interfere with subsequent purification steps, particularly solvent extraction, by causing foaming and emulsion formation.[4] Adsorption using activated carbon is a common and effective method for their removal.[7]

Q4: What is the purpose of desulfurization in WPA purification?

Desulfurization aims to remove excess sulfate ions (SO_4^{2-}), which are typically present from the use of sulfuric acid in the wet process.[2] High sulfate levels can lead to the precipitation of insoluble sulfate salts in the final product. Desulfurization is often achieved by adding a calcium-containing material to precipitate calcium sulfate (gypsum).[2]

Troubleshooting Guides Solvent Extraction Issues

Problem: I am observing the formation of a stable emulsion during liquid-liquid extraction.



- Possible Cause: High concentration of organic matter in the wet process phosphoric acid.[4]
- Solution:
 - Pre-treat the WPA: Before extraction, treat the acid with an adsorbent like activated carbon to remove organic compounds.
 - Adjust pH: In some cases, a slight adjustment of the aqueous phase pH can help break the emulsion.
 - Centrifugation: For laboratory-scale experiments, centrifugation can be an effective way to separate the phases.

Problem: The recovery of phosphoric acid in the purified product is low.

- Possible Cause 1: Inefficient extraction by the chosen solvent system.
- Solution 1:
 - Solvent Selection: The choice of solvent significantly impacts extraction efficiency. For instance, mixtures of MIBK and TBP can be optimized to improve P₂O₅ recovery.[3]
 - Phase Ratio: Adjust the volume ratio of the organic solvent to the aqueous WPA. Higher solvent ratios generally lead to better recovery but may require more solvent.[3]
 - Temperature: Extraction temperature can influence the distribution coefficient. Investigate the effect of temperature on your specific system.[10]
- Possible Cause 2: Significant loss of phosphoric acid during the stripping step.
- Solution 2:
 - Stripping Agent: Ensure the stripping agent (typically water) and the conditions (e.g., temperature, phase ratio) are optimized for efficient recovery of H₃PO₄ from the organic phase.

Problem: The purified phosphoric acid is still contaminated with metallic impurities.



- Possible Cause: Co-extraction of metallic impurities with the phosphoric acid into the organic phase.
- Solution:
 - Solvent Selectivity: Different solvents have varying selectivities for phosphoric acid over impurities. TBP, for example, generally shows better selectivity than MIBK.[3] Consider using a more selective solvent or a mixture of solvents.
 - Washing/Scrubbing Step: After extraction, "wash" or "scrub" the loaded organic phase with a small amount of clean phosphoric acid solution. This can help to remove co-extracted impurities.
 - Acid Concentration: The selectivity of the extraction can be dependent on the initial concentration of the phosphoric acid.[3]

Precipitation Issues

Problem: Incomplete removal of iron and aluminum by ammoniation.

- Possible Cause 1: Incorrect pH. The precipitation of iron and aluminum phosphates is highly pH-dependent.
- Solution 1: Carefully monitor and control the pH during the addition of the ammonium source.
 The optimal pH range for precipitating iron and aluminum complexes is typically between 2 and 4.[2]
- Possible Cause 2: Insufficient reaction time.
- Solution 2: Allow for adequate mixing and reaction time after adding the precipitating agent to ensure complete precipitation.

Problem: Low efficiency in heavy metal removal.

- Possible Cause: The chosen precipitation method is not effective for the target metals.
- Solution:



- Consider alternative precipitating agents. For instance, certain organothiophosphorus compounds have been shown to be effective in precipitating heavy metals like cadmium.
 [11]
- For some metals, adsorption may be a more suitable removal method.

Data Presentation

Table 1: Comparison of Impurity Removal Efficiencies by Different Methods

Impurity	Precipitation (with Dolomite/Clay)[1]	Solvent Extraction (MIBK/TBP)[3]	Adsorption (Modified Activated Carbon)[12]
Sulfate (SO ₄ ²⁻)	63%	>60%	-
Fluoride (F ⁻)	81%	High Removal	-
Organic Matter	78%	High Removal	-
Chromium (Cr)	15%	Variable	~50%
Cadmium (Cd)	19%	Variable	~100%
Iron (Fe)	-	Low Selectivity	-
Aluminum (Al)	-	Variable	-
Magnesium (Mg)	-	Good Selectivity	-
Zinc (Zn)	-	-	~50%

Note: Removal efficiencies can vary significantly based on the specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Solvent Extraction of WPA

This protocol provides a general framework for a three-step solvent extraction process at the lab scale.



Extraction:

- In a separatory funnel, combine the raw wet process phosphoric acid with the chosen organic solvent (e.g., a 55:45 mixture of MIBK and TBP) at a defined volume ratio (e.g., 3.5:1 solvent to acid).[3]
- Shake the funnel vigorously for 20 minutes to ensure thorough mixing and mass transfer.
- Allow the phases to separate. The upper phase is typically the organic extract containing phosphoric acid, and the lower phase is the aqueous raffinate containing the majority of impurities.
- Carefully collect the organic extract.
- Washing (Scrubbing):
 - Transfer the collected organic extract to a clean separatory funnel.
 - Add a small volume of deionized water or a high-purity phosphoric acid solution (e.g., 5% of the extract volume).
 - Shake for a few minutes and allow the phases to separate.
 - Discard the aqueous washing phase. This step helps remove co-extracted impurities.

Stripping:

- Transfer the washed organic phase to another clean separatory funnel.
- Add deionized water as a stripping agent (e.g., at a 20% weight ratio).[3]
- Shake vigorously to transfer the phosphoric acid from the organic phase back into the aqueous phase.
- Allow the phases to separate. The aqueous phase is now the purified phosphoric acid solution, and the organic phase is the regenerated solvent.



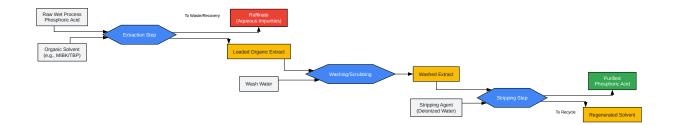
Protocol 2: Removal of Metallic Impurities by Precipitation

This protocol outlines a general method for removing metallic impurities through precipitation by pH adjustment.

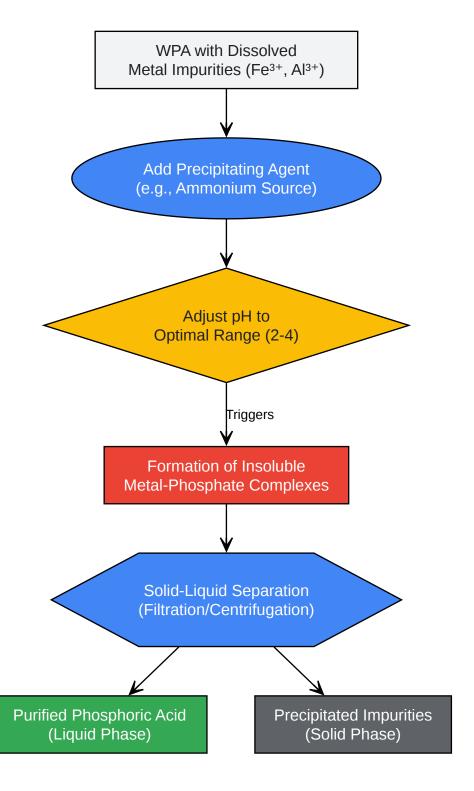
- Place a known volume of wet process phosphoric acid in a beaker with a magnetic stirrer.
- Begin stirring the acid at a constant rate.
- Slowly add a precipitating agent, such as an ammonium source (e.g., ammonia solution), to the acid.
- Monitor the pH of the solution continuously using a calibrated pH meter.
- Continue adding the precipitating agent until the desired pH is reached (e.g., pH 2-4 for iron and aluminum removal).[2]
- Allow the mixture to stir for a sufficient reaction time (e.g., 30-60 minutes) to ensure complete
 precipitation.
- Separate the precipitated solids from the purified phosphoric acid using filtration or centrifugation.

Visualizations









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